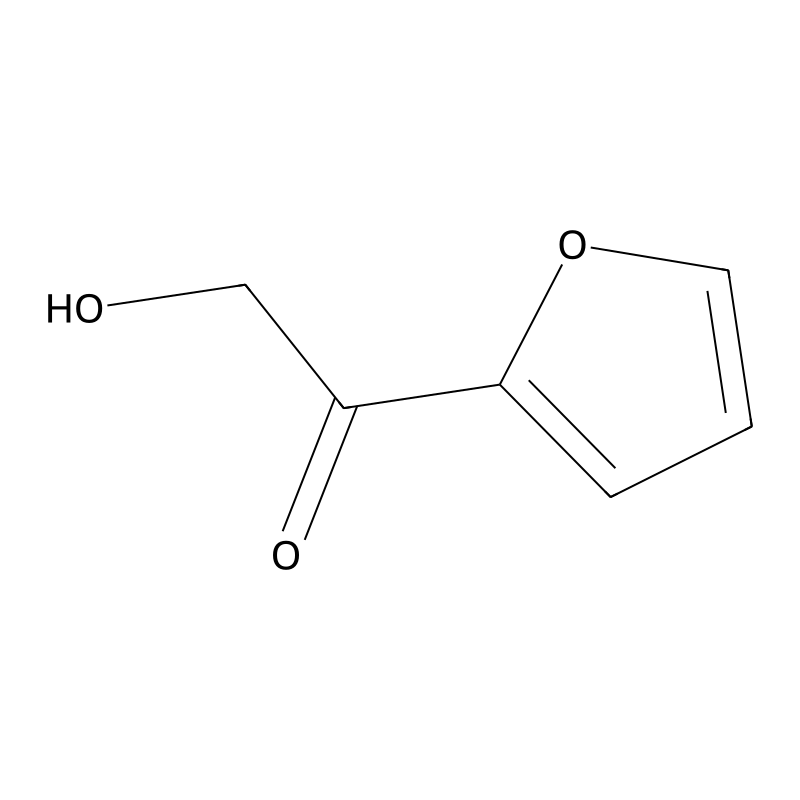

Furyl hydroxymethyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Furyl hydroxymethyl ketone (FHK), also known as 1-(2-furyl)-2-hydroxyethanone, is a highly specialized alpha-hydroxy ketone building block featuring a furan ring [1]. Unlike bulk furanic solvents or basic platform chemicals, FHK is primarily procured as a high-value pharmaceutical and fine chemical intermediate. Its defining structural feature—an acyloin motif adjacent to a furan ring—makes it an essential precursor for synthesizing complex heterocycles, including 3-iodocoumarins and quinoxalines . Industrially, it is most recognized as a critical intermediate in the production of the antibiotic Cefuroxime, where it is oxidized to form the necessary C7 side-chain components [2]. Procuring high-purity FHK directly allows manufacturers to bypass the complex, low-yielding biomass degradation or multi-step biocatalytic pathways otherwise required to synthesize this specific alpha-hydroxy ketone in-house [1].

Procurement Fit

References

- [1] Xi, X., et al. "One-pot chemobiological cascade strategy for synthesizing furyl hydroxymethyl ketone from corncob." Industrial Crops and Products 222 (2024): 119892.

- [3] Zhang, T., et al. "Engineering galactose oxidase for biocatalytic synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a critical precursor of cefuroxime." Journal Pre-proof, GenScript, 2025.

In procurement and synthetic planning, buyers cannot substitute FHK with cheaper, more abundant furan derivatives like furfural or 2-acetylfuran [1]. 2-Acetylfuran lacks the terminal alpha-hydroxyl group, rendering it completely inert in acyloin-dependent condensation reactions and incapable of direct oxidation to 1,2-diketones (such as 2-(furan-2-yl)-2-oxoacetic acid) without adding costly, low-yield halogenation and hydrolysis steps . Similarly, substituting FHK with furfural requires complex in situ hydroxymethylation using formaldehyde and highly specialized engineered enzymes (e.g., recombinant E. coli expressing pyruvate decarboxylase)[2]. Because traditional chemical degradation of cellulose to FHK yields only around 12% under harsh conditions, direct procurement of FHK is the only viable strategy to ensure reproducible, high-yield downstream synthesis of target heterocycles and chiral diols[1].

Substitution Risk

Single-step enzymatic cascade, mild conditions, low-toxicity reagents

Multi-step chemical synthesis with harsh conditions and hazardous reagents

Inexpensive bulk chemicals (furfural, formaldehyde)

Higher-cost, multi-step sourcing of 2-acetylfuran

Reported low-cost and green production pathway

Characterized by high environmental pollution burden

References

- [1] Xi, X., et al. "One-pot chemobiological cascade strategy for synthesizing furyl hydroxymethyl ketone from corncob." Industrial Crops and Products 222 (2024): 119892.

- [3] Xu, H., et al. "Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme." Green Chemistry 25.12 (2023): 4713-4722.

Bypassing Low-Yield Biomass Degradation Bottlenecks

When sourcing precursors for furanic pharmaceuticals, synthesizing FHK in-house from raw biomass presents severe yield limitations. Traditional chemical degradation of cellulose using a ZnCl2-water system under microwave irradiation yields only approximately 12.0% FHK [1]. In contrast, directly procuring high-purity (>95%) FHK provides immediate access to the required alpha-hydroxy ketone, bypassing the ~88% material loss and the need for harsh, energy-intensive reaction conditions [1].

| Evidence Dimension | Process yield of FHK |

| Target Compound Data | Direct procurement provides >95% pure FHK ready for downstream synthesis |

| Comparator Or Baseline | In-house chemical synthesis from cellulose yields ~12.0% FHK |

| Quantified Difference | Procurement avoids an ~88% material loss and eliminates harsh processing steps |

| Conditions | Direct procurement vs. cellulose degradation in 70 wt% ZnCl2 at 135°C |

Procuring pre-synthesized FHK is essential for process efficiency, as in-house chemical synthesis from cheap biomass is highly inefficient and energy-intensive.

Structural Obligation for Cefuroxime Precursor Oxidation

The synthesis of Cefuroxime requires the C7 side-chain building block 2-(furan-2-yl)-2-oxoacetic acid (2-FOA). FHK is the direct precursor for this molecule, as its alpha-hydroxy ketone structure allows for direct enzymatic or chemical oxidation to the 1,2-diketone [1]. A common procurement substitute, 2-acetylfuran, contains 0 terminal hydroxyl groups, making direct oxidation to 2-FOA impossible without multi-step functionalization . Utilizing FHK ensures a single-step oxidation pathway to 2-FOA, drastically reducing step count in API manufacturing [1].

| Evidence Dimension | Availability of oxidizable alpha-hydroxyl groups |

| Target Compound Data | FHK contains 1 primary hydroxyl group adjacent to the carbonyl |

| Comparator Or Baseline | 2-Acetylfuran contains 0 alpha-hydroxyl groups |

| Quantified Difference | FHK enables 1-step oxidation to 2-FOA; 2-acetylfuran requires >2 additional synthetic steps |

| Conditions | Synthesis of 2-(furan-2-yl)-2-oxoacetic acid for Cefuroxime |

Buyers manufacturing Cefuroxime intermediates must select FHK over cheaper furanic ketones to enable direct, single-step oxidation to the critical 2-FOA building block.

Compatibility with Standard-Pressure Asymmetric Transfer Hydrogenation

For the production of enantiomerically pure chiral building blocks, such as[1,2,3]-oxathiazolidine-2,2-dioxide derivatives, FHK serves as an ideal alpha-hydroxy ketone substrate. It undergoes asymmetric transfer hydrogenation using Rh(III)/TsDPEN catalysts under neutral conditions to yield highly pure chiral diols [1]. Compared to standard asymmetric hydrogenation of non-hydroxylated ketones, which requires hazardous, high-pressure hydrogen gas infrastructure, the transfer hydrogenation of FHK utilizes standard-pressure conditions, significantly lowering equipment costs and safety risks in scale-up [1].

| Evidence Dimension | Hydrogenation pressure requirements |

| Target Compound Data | FHK transfer hydrogenation operates at standard atmospheric pressure |

| Comparator Or Baseline | Standard asymmetric hydrogenation requires high-pressure H2 gas |

| Quantified Difference | Eliminates the need for high-pressure reactor infrastructure while maintaining high enantiomeric excess |

| Conditions | Rh(III)/TsDPEN catalyzed asymmetric transfer hydrogenation vs. conventional high-pressure hydrogenation |

Selecting FHK allows fine chemical manufacturers to produce chiral furanic diols and sulfamidates safely at scale without investing in high-pressure hydrogenation reactors.

Cefuroxime API Intermediate Manufacturing

FHK is the optimal starting material for synthesizing 2-(furan-2-yl)-2-oxoacetic acid (2-FOA) and furan ammonium salts, which are critical components of the C7 side chain in the antibiotic Cefuroxime. Direct procurement of FHK enables a streamlined, single-step oxidation process, avoiding the low yields associated with de novo synthesis from furfural or biomass [1].

Synthesis of Quinoxalines and 3-Iodocoumarins

Due to its reactive alpha-hydroxy ketone motif, FHK is the required building block for condensation reactions targeting specific quinoxalines and 3-iodocoumarins used in advanced dyes and pharmaceuticals. Cheaper analogs like 2-acetylfuran cannot be used in these acyloin-dependent pathways.

Production of Chiral Cyclic Sulfamidates

FHK is utilized as a substrate in standard-pressure asymmetric transfer hydrogenation to produce enantiomerically pure 1-(2-furyl)-1,2-ethanediols. These chiral diols are subsequently converted into [1,2,3]-oxathiazolidine-2,2-dioxide derivatives, which serve as highly valuable chiral building blocks for fine chemical synthesis [2].

Application Fit Matrix

References

- [1] Zhang, T., et al. "Engineering galactose oxidase for biocatalytic synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a critical precursor of cefuroxime." Journal Pre-proof, GenScript, 2025.

- [3] KR20110138600A. "Process for preparing[1,2,3]-oxathiazolidine-2,2-dioxide or [1,2,5]-thiadiazolidine-1,1-dioxide derivative." Google Patents, 2011.

XLogP3

UNII

Wikipedia

Explore Compound Types